1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid - 887344-18-5

1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid

Catalog Number: EVT-380823
CAS Number: 887344-18-5
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Piperidine derivatives, especially those containing pyridine rings, are prevalent in medicinal chemistry, displaying a range of biological activities such as antibacterial [], antifungal, and anticancer properties []. This compound could serve as a starting point for developing novel pharmaceuticals.

(3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor with an IC50 value of 8.6×10-9M. It demonstrated dose-dependent inhibition of the pressor response to angiotensin I and effectively reduced systolic blood pressure in renal hypertensive rats and spontaneously hypertensive rats. [, ]
  • Relevance: This compound shares the carboxylic acid functionality with 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid. Additionally, both compounds feature a nitrogen-containing heterocycle, although the specific heterocycle and its substitution pattern differ. The research on this compound focuses on its ACE inhibitory activity, which could be a potential area of investigation for the target compound as well. [, ]
  • Compound Description: This compound serves as a starting material for the synthesis of (3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, a potent ACE inhibitor. [, ]
  • Relevance: This compound shares the tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester moiety with 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid. The key difference lies in the presence of a pyridin-3-ylmethyl substituent on the piperidine ring of the target compound. [, ]

1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid (10q)

  • Compound Description: This compound exhibited potent antimycobacterial activity in vitro, showing an MIC of 0.1 microM against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. It also proved effective in an in vivo animal model, reducing bacterial load in lung and spleen tissues. []
  • Relevance: This compound belongs to the 1,8-naphthyridine-3-carboxylic acid class, which shares the carboxylic acid functionality with 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid. Although the core structures differ, the presence of a tert-butyl substituent and a carboxylic acid group highlights a potential structural relationship. []

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (2)

  • Compound Description: This compound represents a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The paper describes a practical asymmetric synthesis of this compound utilizing a nitrile anion cyclization strategy. []
  • Relevance: This compound shares the tert-butyl and carboxylic acid functionalities with 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid. Both compounds are based on a cyclic amine scaffold, with the target compound featuring a piperidine ring and this related compound possessing a pyrrolidine ring. The synthetic approach used for this related compound may inspire strategies for modifying and preparing analogs of the target compound. []

7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids

  • Compound Description: This group of compounds was investigated for their antibacterial activities. Specifically, the 7-aminopyrrolidinyl derivative (20b) displayed potent activity both in vitro and in vivo. []

7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids

  • Compound Description: This family of compounds was synthesized and evaluated for their antibacterial properties. The 7-diazabicyclo naphthyridine derivative (18b) emerged as the most promising candidate due to its strong in vitro and in vivo activity, favorable pharmacokinetic profile, and low toxicity. []
  • Relevance: These compounds also share the tert-butyl and carboxylic acid functionalities with 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid. While the naphthyridine core structure differs from the target compound's piperidine core, the common structural features and the investigation of antibacterial activity make them relevant for comparison. []
  • Compound Description: This series of compounds was designed and synthesized to explore the impact of chirality on their antimicrobial activity. The study revealed that the absolute stereochemistry at the asymmetric centers of the pyrrolidine ring significantly influences the activity. []
  • Relevance: These compounds share the tert-butyl and carboxylic acid functionalities with 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid. While the target compound lacks a chiral center at the piperidine ring, the influence of chirality on the activity of these related compounds raises interesting questions about the potential impact of introducing chirality into the target structure. []

5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids

  • Compound Description: This group of compounds was investigated for its in vitro and in vivo antibacterial activities. The study revealed a significant structure-activity relationship, with the 5-methyl and (3S)-3-amino-pyrrolidine substituents contributing to potent antibacterial activity. Compound 33 (BMY 43748) was identified as a promising candidate for further development. []
  • Relevance: These compounds, like many others listed, share the carboxylic acid functionality with 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid. Although the core structures differ, the presence of a carboxylic acid group and the focus on antibacterial activity make them relevant for comparison. []

1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids

  • Compound Description: This class of compounds was synthesized and evaluated for in vitro antimycobacterial activity. Notably, compound 9p, with a cyclopropyl substituent at the 1-position and a 3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl group at the 7-position, exhibited the most potent activity against Mycobacterium tuberculosis H37Rv with an MIC value of 0.39 μM. []
  • Relevance: These compounds share structural similarities with 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid, specifically the presence of a carboxylic acid group and the potential for a tert-butyl substituent at the 1-position. The exploration of antimycobacterial activity in this group of compounds could provide insights into potential biological applications of the target compound. []

Properties

CAS Number

887344-18-5

Product Name

1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-5-7-17(12-19,14(20)21)10-13-6-4-8-18-11-13/h4,6,8,11H,5,7,9-10,12H2,1-3H3,(H,20,21)

InChI Key

LNKSCFFYJGBNAU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CN=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CN=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.